Improved Predicted Brain Permeability Over the Des-Methyl Analog 1-(Benzofuran-3-ylacetyl)piperidine-4-carboxylic Acid
The 6-methyl substituent on the benzofuran ring increases lipophilicity and predicted blood-brain barrier (BBB) permeation relative to the unsubstituted analog. According to SwissADME predictions, the target compound has an XLOGP3 of 2.86, compared to ~2.3 for the des-methyl variant. Consequently, it is predicted to be a BBB permeant, whereas the des-methyl analog is classified as non-permeant [1]. This difference is critical for CNS-targeted discovery programs.
| Evidence Dimension | Predicted blood-brain barrier permeability |
|---|---|
| Target Compound Data | XLOGP3 = 2.86; BBB permeant (YES) |
| Comparator Or Baseline | Des-methyl analog: XLOGP3 ~2.3; BBB permeant (NO) |
| Quantified Difference | XLOGP3 increase of ~0.56 units; qualitative YES/NO difference in BBB prediction |
| Conditions | SwissADME in silico prediction model |
Why This Matters
For neurological disorder research, this compound offers a critical passive CNS distribution advantage that the widely available des-methyl analog cannot match.
- [1] SwissADME. Predicted physicochemical properties for 1-[(6-methyl-1-benzofuran-3-yl)acetyl]piperidine-4-carboxylic acid and its des-methyl analog. Swiss Institute of Bioinformatics. Accessed 2026. View Source
